

# natural occurrence of ethyl carbamate in fermented foods

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An In-depth Technical Guide to the Natural Occurrence of Ethyl Carbamate in Fermented Foods

## Foreword

Ethyl carbamate (EC), or urethane, is a process contaminant that naturally forms in fermented foods and beverages.[1][2] Its presence is a significant concern for the food and beverage industry due to its classification as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[3][4] This guide provides a comprehensive technical overview for researchers, scientists, and quality assurance professionals. It delves into the core biochemical formation pathways of ethyl carbamate, examines the critical factors influencing its concentration, details robust analytical methodologies for its quantification, and outlines field-proven strategies for its mitigation. The narrative is structured to explain the causality behind each phenomenon and protocol, ensuring a deep, actionable understanding of how to control this contaminant from the raw material to the final product.

## The Genesis of Ethyl Carbamate: Biochemical Formation Pathways

The formation of ethyl carbamate is not a direct metabolic product of fermentation but rather a spontaneous chemical reaction between ethanol and various nitrogen-containing precursors.[3][5][6] While several pathways exist, three are of primary scientific and industrial significance.

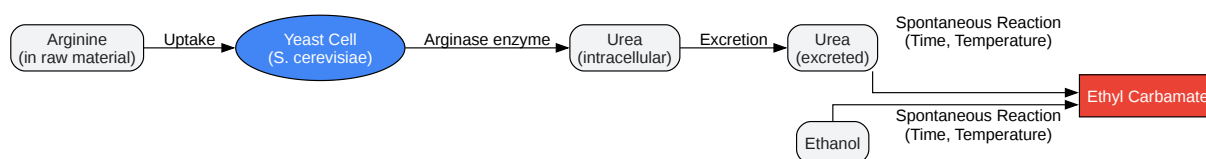
The rate of these reactions is critically dependent on time and temperature, often increasing exponentially with elevated temperatures.[6][7]

## The Urea Pathway: The Primary Route in Wine and Beer

In most alcoholic fermentations, the principal pathway for EC formation originates from urea produced by yeast.[6][7][8][9] This process is intrinsically linked to the metabolism of arginine, a key amino acid found in raw materials like grapes.[8][10]

Causality of Formation:

- **Arginine Uptake & Metabolism:** Wine yeast (*Saccharomyces cerevisiae*) takes up arginine from the must as a primary nitrogen source.[7]
- **Urea Production:** Inside the yeast cell, the enzyme arginase hydrolyzes excess arginine into L-ornithine and urea.[6][11]
- **Urea Excretion:** When intracellular urea accumulates beyond the yeast's metabolic needs, it is excreted into the surrounding medium (the wine or beer) during the later stages of fermentation.[6][7]
- **Spontaneous Reaction:** This residual urea then reacts slowly and spontaneously with the ethanol produced during fermentation to form ethyl carbamate.[7][10] This reaction is significantly accelerated by heat during storage or processing.[6][7]



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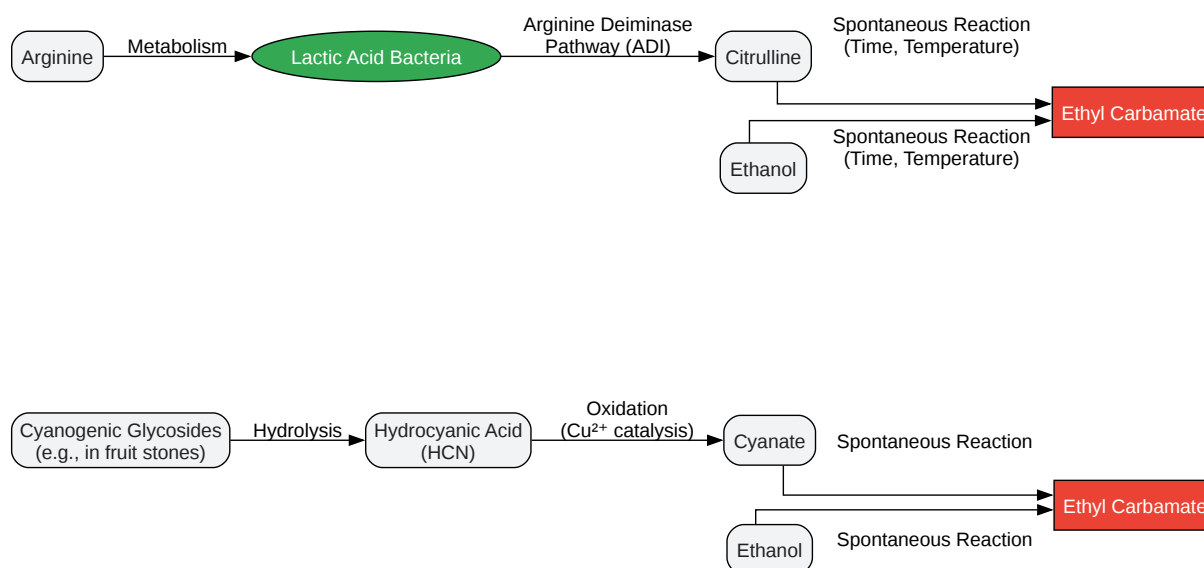
Caption: The Urea Pathway for Ethyl Carbamate Formation.

## The Citrulline Pathway: The Role of Lactic Acid Bacteria

Lactic acid bacteria (LAB), particularly those involved in malolactic fermentation (MLF) in wine, can contribute to EC formation through a different arginine degradation pathway.[6][12]

Causality of Formation:

- Arginine Deiminase (ADI) Pathway: Certain LAB strains metabolize arginine via the ADI pathway.[6][13][14]
- Citrulline Formation: The first enzyme in this pathway, arginine deiminase, converts arginine into citrulline.[12] This citrulline can then be excreted by the bacteria.[13][14]
- Reaction with Ethanol: Like urea, citrulline is a stable precursor that can react with ethanol to form ethyl carbamate, especially under the influence of heat and time.[5][6][9]



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Caption: The Cyanate Pathway, prevalent in stone fruit spirits.

## Occurrence and Key Influencing Factors

Ethyl carbamate is found in virtually all fermented products, but its concentration varies widely depending on a confluence of factors from agriculture to storage. [2][3][15] Alcoholic beverages are the primary dietary source. [2][15]

## Quantitative Data: EC Levels in Common Fermented Products

The following table summarizes typical concentration ranges of ethyl carbamate found in various foods and beverages. These values are indicative and can be influenced by the factors discussed below.

Food/Beverage Category	Typical EC Concentration Range (µg/kg or µg/L)	Primary Precursors
Table Wine	< 1 to 30	Urea, Citrulline
Fortified Wine (e.g., Sherry, Port)	15 to 111+	Urea, Citrulline
Beer	< 1 to 5.8	Urea
Distilled Spirits (Whisky, Rum)	10 to 150	Urea, Cyanate
Stone Fruit Brandy	100 to >1000	Cyanate, Urea
Soy Sauce	< 1 to 130+	Urea
Bread	< 1 to 12	Urea
Yogurt	< 1 to 10	Urea

Sources:[6][8][15][16]

## Critical Control Factors

Understanding the causality behind EC formation allows for targeted control. The following are the most critical factors researchers and producers must manage:

- **Raw Material Composition:** The initial concentration of precursors is paramount. High arginine levels in grapes, often a result of excessive nitrogen fertilization, directly correlate

with higher potential for urea formation and subsequent EC in wine. [6][10][15]\*

**Microorganism Selection:** Yeast and bacteria strains vary significantly in their metabolic behavior. Some yeast strains naturally produce and excrete less urea, while some LAB strains are less active in the ADI pathway, producing less citrulline. [8][10][17]\* **Fermentation Management:** While less critical than precursor levels, fermentation temperature can influence yeast metabolism and the stability of precursors.

- **Post-Fermentation Processing:**
  - **Distillation:** High temperatures during distillation can accelerate the conversion of precursors like cyanate into EC. [1] \* **Fortification:** In fortified wines, arresting fermentation early can leave higher residual urea in the wine, which then reacts with the added spirit over time. [8]\* **Storage Conditions (Time and Temperature):** This is arguably the most critical post-production factor. The reaction between urea/citrulline and ethanol is slow at cool temperatures but accelerates exponentially as temperature rises. [6][7] Storing products at elevated temperatures (e.g., during shipping or on a retail shelf) can dramatically increase EC levels over time. [6][8][15][18]

## Analytical Methodologies for EC Quantification

Accurate quantification of EC is essential for risk assessment, regulatory compliance, and process validation. Analysis is challenging due to the low concentrations (ppb levels) and the complexity of food and beverage matrices. [19]

### Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used and authoritative method for the definitive identification and quantification of ethyl carbamate. [19][20] **Protocol: General Workflow for EC Analysis by GC-MS**

- **Internal Standard Spiking:** A known amount of a labeled internal standard (e.g., d5-ethyl carbamate) is added to the liquid sample. This is crucial for accurate quantification as it corrects for analyte loss during sample preparation and variations in instrument response.
- **Sample Extraction:** The sample is passed through a solid-phase extraction (SPE) cartridge (e.g., diatomaceous earth). This step isolates EC from interfering matrix components like

sugars, acids, and pigments.

- Elution: The EC and internal standard are eluted from the SPE cartridge using a suitable organic solvent (e.g., dichloromethane).
- Concentration: The eluate is carefully concentrated under a gentle stream of nitrogen to a small, precise volume (e.g., 1 mL).
- GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system.
  - Gas Chromatography (GC): The sample is vaporized and separated based on its volatility and interaction with the GC column.
  - Mass Spectrometry (MS): As compounds elute from the column, they are ionized and fragmented. The mass spectrometer is set to Selected Ion Monitoring (SIM) mode to detect specific, characteristic ions for both native EC and the labeled internal standard, providing high selectivity and sensitivity.
- Quantification: The ratio of the native EC signal to the internal standard signal is compared against a calibration curve to determine the exact concentration in the original sample.

Caption: A typical workflow for the analysis of Ethyl Carbamate.

## Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD)

For laboratories without access to GC-MS, HPLC offers a viable alternative, though it requires a chemical derivatization step. [5] Principle: EC itself does not have a native chromophore or fluorophore, making it invisible to standard UV or fluorescence detectors. Therefore, it must be reacted with a labeling agent, most commonly 9-xanthydrol, to produce a highly fluorescent derivative that can be easily detected. [21][22]

Method	Advantages	Disadvantages
GC-MS	High specificity and sensitivity. Considered the reference method. No derivatization required.	Higher instrument cost. Can be more time-consuming for sample preparation.

| HPLC-FLD | Lower instrument cost; more common in analytical labs. Can offer comparable sensitivity to GC-MS with derivatization. | Requires a chemical derivatization step, adding time and potential for variability. Less specific than MS, potential for matrix interferences. [5]

Source:[5]

## Mitigation Strategies: A Proactive Approach

Controlling EC requires a multi-faceted strategy that addresses its formation at every stage of production and storage.

### Pre-Fermentation Controls

- Viticulture and Agriculture: The most effective proactive measure is to limit the primary precursor. This involves managing nitrogen fertilization in vineyards to avoid excessive arginine levels in grapes. [6][10][17]\* Raw Material Selection (Spirits): For stone fruit spirits, using practices that avoid crushing the pits or using de-stoned fruit pulp can dramatically reduce the formation of HCN and, consequently, EC. [23][24]

### Fermentation Controls

- Yeast Strain Selection: Utilize commercially available wine yeast strains that have been selected or bred for low urea production and excretion. [10][24]\* Metabolic Engineering: Advanced research focuses on genetically modifying yeast strains to enhance the expression of genes like DUR3 (a urea transporter), which improves the re-uptake and metabolism of excreted urea, thereby removing it from the medium before it can form EC. [15][23][24]\* LAB Selection: For wines undergoing MLF, select LAB strains known to have minimal activity in the ADI pathway to limit citrulline formation. [6]

### Post-Fermentation and Storage Controls

- **Enzymatic Treatment:** The addition of the enzyme acid urease post-fermentation can be highly effective. This enzyme specifically degrades the urea precursor into ammonia and carbon dioxide, eliminating the raw material for EC formation. [23][24][25]\*
- **Physical and Chemical Removal:** Methods such as charcoal filtration have been explored to physically adsorb EC, though they risk stripping desirable flavor compounds. [23][24]In spirits, careful control of copper levels during distillation can influence the cyanate pathway. [24]\*
- **Strict Temperature Control:** This is the most critical final control point. Finished products must be stored and transported at cool, consistent temperatures (ideally below 20°C) to minimize the rate of EC formation over time. [18]This is a shared responsibility across the entire supply chain.

## Regulatory Landscape

Due to the health risks associated with ethyl carbamate, several countries and regulatory bodies have established maximum levels (MLs) or guidance limits, particularly for alcoholic beverages.

Region/Country	Beverage Type	Maximum Level (µg/L or ppb)
Canada	Table Wine	30
	Fortified Wine	100
	Distilled Spirits	150
	Fruit Brandy	400
	Sake	200
USA (Voluntary)	Table Wine	15
	Fortified Wine	60
	Distilled Spirits	125
European Union	Fruit Brandy / Stone Fruit Spirits	1000
Brazil	Distilled Spirits (e.g., Cachaça)	210



Sources:[5][15][26][27]

## Conclusion

The natural occurrence of ethyl carbamate in fermented foods is a complex issue rooted in the fundamental biochemistry of fermentation and influenced by a multitude of factors from agriculture to storage. While its presence is unavoidable, its concentration is controllable. A holistic and scientifically-grounded approach—beginning with precursor management in raw materials, followed by the selection of appropriate microbial strains, and culminating in rigorous control of post-production conditions, especially temperature—is essential for ensuring product safety and regulatory compliance. Continuous research into advanced analytical methods and novel mitigation technologies, such as metabolic engineering and enzymatic treatments, will further empower the industry to minimize consumer exposure to this process contaminant.

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